4-(methylsulfonamidomethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds1.Chemical Reactions
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the thiophene ring might undergo electrophilic aromatic substitution1.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are potent potentiators of AMPA receptors. A study demonstrated the use of Actinoplanes missouriensis for the production of these metabolites, facilitating the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy. This approach supports drug metabolism studies by providing analytical standards for clinical investigations (Zmijewski et al., 2006).
Antimicrobial and Enzyme Inhibition Activities
Sulfonamide-derived esters have been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. The study found that these compounds exhibit significant activities against various bacteria and fungi, as well as enzyme inhibition capabilities. This highlights the potential of sulfonamide compounds in developing new antimicrobial agents and enzyme inhibitors (Danish et al., 2019).
Synthesis and Structural Analysis
Research has focused on synthesizing new sulfonamide derivatives and analyzing their crystal structures to understand their molecular interactions and properties. These studies contribute to the development of novel compounds with potential biological and pharmacological applications (Danish et al., 2021).
Antimicrobial and Docking Study
A series of novel sulfonamide derivatives has been synthesized, exhibiting interesting antimicrobial activity. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating their potential as new antimicrobial agents. Moreover, molecular modeling has provided insights into their mechanisms of action (Ghorab et al., 2017).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors have been developed for various carbonic anhydrase isoenzymes, showing potent inhibitory activities. These findings are crucial for the development of inhibitors targeting specific isoenzymes for therapeutic applications (Supuran et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information1.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile1.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound “4-(methylsulfonamidomethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide”, more specific information or experimental data would be needed.
properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-(2-thiophen-2-ylethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-22(19,20)17-11-12-4-6-13(7-5-12)15(18)16-9-8-14-3-2-10-21-14/h2-3,10,12-13,17H,4-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTNKCCKRMKYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methanesulfonamidomethyl)-N-[2-(thiophen-2-yl)ethyl]cyclohexane-1-carboxamide |
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